2-(Boc-amino)-3-buten-1-ol

Description

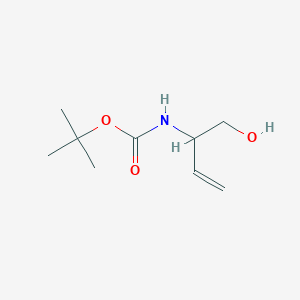

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-hydroxybut-3-en-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVYNSIWYIWTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542776 | |

| Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169324-82-7 | |

| Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Boc-amino)-3-buten-1-ol: A Chiral Allylic Amino Alcohol for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Boc-amino)-3-buten-1-ol

This compound, also known as tert-butyl (1-hydroxybut-3-en-2-yl)carbamate, is a chiral bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry. Its structure uniquely combines a protected amine, a primary alcohol, and a vinyl group, making it a versatile building block for the construction of complex molecular architectures. The presence of a stereocenter alpha to both the protected amine and the vinyl group further enhances its value, providing a gateway to a diverse array of enantiomerically pure compounds.

In the landscape of drug discovery and development, the demand for novel chiral intermediates is ever-increasing.[1] Molecules like this compound serve as critical starting materials for the synthesis of bioactive natural products, pharmaceuticals, and other specialty chemicals.[2] The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring orthogonality with many other protecting groups.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important chiral building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| Chemical Name | (S)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate | [5] |

| CAS Number | 91103-37-6 | [5] |

| Molecular Formula | C₉H₁₇NO₃ | [5] |

| Molecular Weight | 187.24 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water and non-polar solvents like hexanes. | Inferred from functional groups |

| Storage | Store at 2-8 °C under an inert atmosphere. |

Synthesis of this compound: A Practical Approach

The most common and practical synthesis of this compound involves the Boc protection of the corresponding amino alcohol, 2-amino-3-buten-1-ol (also known as vinyl glycinol). This precursor can be obtained through various synthetic routes, including the reduction of vinyl glycine derivatives.

Experimental Protocol: Boc Protection of 2-amino-3-buten-1-ol

This protocol outlines a general and reliable method for the synthesis of this compound.

Materials:

-

2-amino-3-buten-1-ol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolution: Dissolve 2-amino-3-buten-1-ol (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the solution.

-

Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction with water.

-

If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

If THF was used, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Causality Behind Experimental Choices:

-

The use of a base (triethylamine or sodium bicarbonate) is crucial to neutralize the carboxylic acid byproduct formed from the Boc anhydride, driving the reaction to completion.

-

Adding the Boc anhydride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

The aqueous work-up is essential to remove unreacted reagents and water-soluble byproducts.

-

Column chromatography is a standard and effective method for purifying the final product to a high degree of purity.

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Characterization

Accurate spectroscopic data is paramount for the unambiguous identification and quality control of this compound. The following are expected and reported spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -C(CH₃)₃ | ~1.45 | singlet | - | 9 protons of the tert-butyl group. |

| -CH₂OH | ~3.60 - 3.70 | multiplet | - | Diastereotopic protons adjacent to the chiral center. |

| -CH(NHBoc)- | ~3.90 - 4.10 | multiplet | - | Proton at the chiral center. |

| -NH- | ~4.80 - 5.00 | broad singlet | - | Amide proton, chemical shift can be variable and may exchange with D₂O. |

| =CH₂ | ~5.10 - 5.30 | multiplet | - | Two terminal vinyl protons. |

| -CH= | ~5.70 - 5.90 | multiplet | - | Internal vinyl proton. |

Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and concentration.

A Chinese patent provides a ¹H NMR spectrum for a similar compound, tert-butyl (1-hydroxypent-4-en-2-yl) carbamate, which shows comparable chemical shifts for the core structural motifs.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~28.5 |

| -CH(NHBoc)- | ~55.0 - 57.0 |

| -CH₂OH | ~64.0 - 66.0 |

| -C(CH₃)₃ | ~79.5 |

| =CH₂ | ~116.0 - 118.0 |

| -CH= | ~135.0 - 137.0 |

| -C=O | ~156.0 |

Note: Predicted values based on typical chemical shifts for similar functional groups.[7]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Broad |

| N-H stretch (amide) | ~3350 | Medium |

| C-H stretch (alkane) | 2980 - 2850 | Medium to Strong |

| C=O stretch (carbamate) | ~1690 | Strong |

| N-H bend (amide II) | ~1520 | Medium |

| C=C stretch (alkene) | ~1640 | Medium |

The IR spectrum of a related compound, tert-butyl-N-(3-hydroxypropyl) carbamate, confirms the presence of the characteristic amide and carbonyl peaks.[8]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 187.12

-

Common Fragmentation Pathways:

-

Loss of the tert-butyl group (-57) to give a fragment at m/z = 130.

-

Loss of isobutene (-56) to give a fragment at m/z = 131.

-

Loss of the Boc group (-101) to give the protonated amino alcohol at m/z = 88.

-

Dehydration (-18) from the molecular ion or subsequent fragments.

-

Alpha-cleavage adjacent to the alcohol or amine.[9]

-

Reactivity and Synthetic Applications

The unique combination of functional groups in this compound makes it a versatile synthon for a variety of chemical transformations.

Caption: Reactivity map of this compound.

Reactions at the Hydroxyl Group

The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. It can also undergo etherification and esterification reactions to introduce a wide range of substituents.

Reactions of the Vinyl Group

The terminal alkene is susceptible to a variety of transformations, including:

-

Epoxidation: Formation of a chiral epoxide, which can be further functionalized.

-

Dihydroxylation: Stereoselective formation of a diol.

-

Olefin Metathesis: Cross-metathesis or ring-closing metathesis to build more complex carbon skeletons.

-

Hydrogenation: Reduction to the corresponding saturated derivative.

Deprotection of the Boc Group

The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to liberate the free amine. This amine can then be engaged in further reactions, such as amide bond formation or reductive amination.

Applications in Drug Discovery

Chiral amino alcohols are prevalent structural motifs in many biologically active compounds and pharmaceuticals.[10] this compound, as a source of enantiopure vinyl glycinol, is a valuable precursor for the synthesis of:

-

Unnatural Amino Acids: The vinyl group can be elaborated to introduce diverse side chains.

-

Sphingolipid Analogues: The amino alcohol core is a key feature of sphingolipids, which are involved in various cellular processes.

-

Beta-Adrenergic Receptor Antagonists: Many drugs in this class contain a chiral amino alcohol moiety.

-

HIV Protease Inhibitors: Several HIV protease inhibitors incorporate chiral amino alcohol backbones.

Handling and Safety

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile chiral building block for organic synthesis. Its trifunctional nature, combined with the robust yet readily cleavable Boc protecting group, provides chemists with a powerful tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers, scientists, and drug development professionals to fully exploit its synthetic potential in their endeavors.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002210). Retrieved from [Link]

-

Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules (Basel, Switzerland), 9(6), 405–426. [Link]

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (2022).

-

PubChem. (n.d.). (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubChem. (n.d.). (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. Retrieved from [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

-

ResearchGate. (n.d.). FTIR spectra of all prepared BOC-glycine and esters. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Portal. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

BioSpace. (2019). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. Retrieved from [Link]

-

ChemRxiv. (2022). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. Retrieved from [Link]

-

Adıyaman University Journal of Science. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

-

MDPI. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

-

National Institutes of Health. (2024). A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Retrieved from [Link]

-

National Institutes of Health. (2022). Raman and ATR-FTIR unmask crystallinity changes and carboxylate group and vinyl group accumulation in natural weathering polypropylene microplastics. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

Sources

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | C9H17NO3 | CID 11041481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Topic: (S)-2-(Boc-amino)-3-buten-1-ol: A Guide to Absolute Configuration Determination

An In-Depth Technical Guide for Drug Development Professionals

Abstract

(S)-2-(tert-butoxycarbonylamino)-3-buten-1-ol is a pivotal chiral building block in modern asymmetric synthesis, particularly valued in the development of novel therapeutics. As a derivative of vinylglycinol, its utility is critically dependent on its stereochemical integrity.[1][2] The precise spatial arrangement of the amine and alcohol functionalities dictates the molecule's interaction with biological targets, making the unambiguous assignment of its (S)-configuration a cornerstone of quality control and regulatory compliance in drug development. This guide provides an in-depth analysis of the principal methodologies for determining the absolute configuration of this and similar chiral amino alcohols, framed from the perspective of a senior application scientist. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative framework to empower researchers in selecting the optimal validation strategy.

Introduction: The Strategic Importance of (S)-2-(Boc-amino)-3-buten-1-ol

In the landscape of pharmaceutical development, the demand for enantiomerically pure starting materials is absolute. Chiral molecules often exhibit profoundly different pharmacological and toxicological profiles between enantiomers. (S)-2-(Boc-amino)-3-buten-1-ol, a protected form of vinylglycinol, serves as a versatile precursor in the synthesis of numerous complex molecules, including inhibitors of amino acid decarboxylases and antiviral agents.[3] The tert-butoxycarbonyl (Boc) protecting group is instrumental in drug synthesis, offering robust protection of the amine functionality under a wide range of reaction conditions while allowing for mild, selective deprotection.[4]

Ensuring the starting material is unequivocally the (S)-enantiomer is not merely a procedural step; it is a foundational requirement for building a safe and effective drug substance. An error in stereochemistry at this early stage can compromise an entire development pipeline, leading to failed clinical trials and significant financial loss. Therefore, robust and reliable methods for confirming absolute configuration are indispensable tools for the medicinal chemist.[5]

Core Methodologies for Stereochemical Assignment

The determination of a molecule's absolute configuration can be approached through several powerful analytical techniques.[] The choice of method depends on factors such as the physical state of the sample, the quantity available, and the presence of suitable functional groups or chromophores.[7] For (S)-2-(Boc-amino)-3-buten-1-ol, three primary techniques stand out: Single-Crystal X-ray Crystallography, NMR Spectroscopy using Chiral Derivatizing Agents, and Chiroptical Spectroscopy.

Single-Crystal X-ray Crystallography: The Definitive Standard

X-ray crystallography is the only method that provides a direct, three-dimensional visualization of the atomic arrangement in a molecule, making it the unequivocal gold standard for absolute configuration assignment.[8][9] The technique relies on analyzing the diffraction pattern of X-rays passing through a high-quality single crystal of the compound.[10]

Causality & Experimental Insight: The power of this method lies in its ability to resolve the spatial coordinates of each atom, including the hydrogen on the chiral center, relative to the others. For N-Boc protected amino acid derivatives, the urethane linkage can facilitate crystal packing through hydrogen bonding, sometimes aiding in the formation of suitable crystals.[11] The primary challenge and critical variable is the ability to grow a single crystal of sufficient size and quality, which can be a time-consuming and unpredictable process.

Experimental Protocol: X-ray Diffraction Analysis

-

Crystal Growth (The Crucial Step):

-

Dissolve the purified (S)-2-(Boc-amino)-3-buten-1-ol in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol).

-

Employ slow evaporation, vapor diffusion (e.g., using a hexane/ethyl acetate system), or slow cooling of a saturated solution to encourage single crystal formation. This is often an iterative process requiring screening of multiple solvent systems and conditions.

-

-

Crystal Mounting and Data Collection:

-

Carefully select and mount a well-formed, defect-free crystal on a goniometer head.

-

Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibration and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[10]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.[10]

-

Build the molecular model into the electron density map and refine the atomic positions and thermal parameters.

-

-

Absolute Configuration Assignment:

-

The absolute configuration is determined by analyzing anomalous dispersion effects (the Flack parameter). A value close to zero for the correct enantiomer confirms the assignment with high confidence.

-

NMR Spectroscopy: The Solution-State Powerhouse

For compounds that are difficult to crystallize, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative.[12] The method is indirect; it cannot distinguish between enantiomers directly. Instead, the chiral analyte is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra.[8] The modified Mosher's method is a classic and reliable approach for chiral alcohols and amines.[]

Causality & Experimental Insight: The Mosher's method utilizes α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). When the alcohol of (S)-2-(Boc-amino)-3-buten-1-ol is esterified with (R)- and (S)-MTPA, two diastereomeric esters are formed. The phenyl group of the MTPA reagent creates a strong anisotropic magnetic field. In the most stable conformation, this phenyl group shields nearby protons on the substrate. By comparing the proton chemical shifts (δ) of the two diastereomeric esters, a chemical shift difference (Δδ = δS - δR) can be calculated for protons on either side of the stereocenter. The sign of these Δδ values consistently correlates with the absolute configuration of the original alcohol.

Experimental Protocol: Modified Mosher's Method

-

Sample Preparation (Two Parallel Reactions):

-

Reaction A: To a solution of (S)-2-(Boc-amino)-3-buten-1-ol (~5 mg) in anhydrous pyridine (~0.5 mL) in an NMR tube, add a slight molar excess of (R)-(-)-MTPA-Cl.

-

Reaction B: In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA-Cl.

-

Allow both reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR). The pyridine acts as both a solvent and an acid scavenger.

-

-

NMR Data Acquisition:

-

Acquire high-resolution ¹H NMR spectra for both the (S,R)-diastereomer (from Reaction A) and the (S,S)-diastereomer (from Reaction B).

-

Ensure identical acquisition parameters for both samples to allow for direct comparison.

-

-

Data Analysis and Interpretation:

-

Assign the proton signals for the esterified product, particularly the protons attached to the butenyl group (H3 and H4) and the CH₂OH group (H1).

-

Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δ(S,S)-ester - δ(S,R)-ester .

-

For an (S)-alcohol, protons that are sterically positioned to the right of the MTPA plane in the conformational model will have a positive Δδ, while those to the left will have a negative Δδ. This pattern confirms the (S)-configuration.

-

Illustrative Data Table (Hypothetical)

| Proton Assignment | δ for (S,R)-ester (ppm) | δ for (S,S)-ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |

|---|---|---|---|---|

| H3 (CH=CH₂) | 5.85 | 5.75 | -0.10 | (S) |

| H4 (CH=CH ₂) | 5.20 | 5.12 | -0.08 | (S) |

| H1 (-CH ₂O) | 4.30 | 4.45 | +0.15 | (S) |

Chiroptical Methods: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[13][14] While the intrinsic chromophores in (S)-2-(Boc-amino)-3-buten-1-ol (the vinyl group and carbamate) may produce weak CD signals, the signal can be dramatically enhanced by forming a chiral complex with an achiral reagent.

Causality & Experimental Insight: For vicinal amino alcohols, forming a complex with a cuprammonium solution (Schweizer's reagent) can induce a strong CD signal, known as a Cotton effect.[15] The sign of the Cotton effect is empirically correlated to the dihedral angle between the amino and hydroxyl groups in the resulting five-membered chelate ring. This provides a rapid, non-destructive method for stereochemical assignment, provided that established empirical rules for similar structures exist.

Experimental Protocol: Cuprammonium Chelation CD

-

Sample Preparation:

-

Prepare a dilute solution of the chiral amino alcohol in a cuprammonium reagent.

-

-

CD Spectrum Acquisition:

-

Record the CD spectrum over the appropriate wavelength range (typically in the visible region for these complexes).

-

-

Interpretation:

-

Analyze the sign of the observed Cotton effect(s) and compare it to established empirical rules for amino alcohols to assign the absolute configuration.

-

Method Selection and Comparative Analysis

Choosing the right analytical method requires a strategic assessment of available resources and sample properties. The following workflow and comparative table provide a decision-making framework.

Table 1: Comparison of Core Methodologies

| Feature | Single-Crystal X-ray | NMR with CDA | Circular Dichroism (CD) |

|---|---|---|---|

| Principle | Direct 3D structure imaging | Indirect, via diastereomer formation | Differential absorption of polarized light |

| Sample State | Solid (single crystal) | Liquid (solution) | Liquid (solution) |

| Sample Amount | < 1 mg | 1-5 mg | < 1 mg |

| Destructive? | No | No (sample is derivatized) | No |

| Conclusiveness | Definitive ("Gold Standard") | High (relies on established models) | High (relies on empirical rules) |

| Key Limitation | Requires high-quality crystal | Requires chemical derivatization | Requires a suitable chromophore/complex |

Conclusion: Ensuring Stereochemical Fidelity in Drug Development

The absolute configuration of (S)-2-(Boc-amino)-3-buten-1-ol is a critical quality attribute that directly impacts its function as a chiral building block in drug synthesis. While X-ray crystallography provides the most definitive assignment, its requirement for a single crystal makes it impractical for routine analysis or for non-crystalline materials. In such cases, NMR spectroscopy with chiral derivatizing agents like MTPA provides an exceptionally reliable and informative alternative, offering deep structural insights in the solution state. Chiroptical methods such as CD offer a rapid and sensitive means of confirmation, particularly valuable in high-throughput settings.

For drug development professionals, a multi-faceted approach is often the most robust. An initial, definitive assignment by X-ray crystallography on a reference standard, followed by routine validation of subsequent batches using faster, solution-state methods like NMR or CD, constitutes a self-validating and scientifically sound system. This rigorous approach ensures that the stereochemical integrity of key intermediates is maintained, safeguarding the quality, safety, and efficacy of the final drug product.

References

- Benchchem. (n.d.). Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols.

- Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. (2017). PubMed.

- Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. (n.d.). Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol. Journal of the American Chemical Society.

- Jones, M. C., Marsden, S. P., & Muñoz Subtil, D. M. (2006). Efficient asymmetric synthesis of quaternary (E)-vinylglycines by deconjugative alkylation of dehydroamino acids. PubMed.

- Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. (2017). PMC - NIH.

- Trost, B. M., & Bunt, R. C. (1996). On Ligand Design for Catalytic Outer Sphere Reactions: A Simple Asymmetric Synthesis of Vinylglycinol. Scilit.

- L-Vinylglycine. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Determination of Absolute Configuration—an Overview Related to This Special Issue. (n.d.).

- Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. (n.d.). PubMed.

- Determination Techniques for Absolute Configuration of Chiral Compound. (n.d.).

- Determination of absolute configuration. (2024). Purechemistry.

- Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). NIH.

- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers.

- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). NIH.

- Circular dichroism and UV resonance Raman study of the impact of alcohols on the Gibbs free energy landscape of an α-helical peptide. (n.d.). NIH.

- Strategies for using NMR spectroscopy to determine absolute configuration. (2025). ResearchGate.

- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025).

- Circular dichroism. (n.d.). Wikipedia.

- X-ray crystallography. (n.d.). Wikipedia.

- Circular Dichroism Spectroscopy. (n.d.). JASCO Inc.

- Bukhari, S. T. K., Guthrie, R. D., Scott, A. I., & Wrixon, A. D. (1968). Circular dichroism of cuprammonium complexes of diols and of amino-alcohols. Chemical Communications (London).

- X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). (2025). ResearchGate.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- x Ray crystallography. (n.d.). PMC - PubMed Central - NIH.

- Lysine in Modern Drug Design & Discovery: Optimizing Efficacy, Stability, and Delivery. (n.d.).

- Research status and application progress of small molecule drug screening technology. (n.d.).

- Intermediates in Drug Development: Lab to Industry. (n.d.). BOC Sciences.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scilit.com [scilit.com]

- 3. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. purechemistry.org [purechemistry.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Circular dichroism - Wikipedia [en.wikipedia.org]

- 14. jascoinc.com [jascoinc.com]

- 15. Circular dichroism of cuprammonium complexes of diols and of amino-alcohols - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

(R)-2-(Boc-amino)-3-buten-1-ol enantiomeric purity

An In-Depth Technical Guide to the Enantiomeric Purity of (R)-2-(Boc-amino)-3-buten-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-2-(Boc-amino)-3-buten-1-ol is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its stereochemical integrity is paramount, as the biological activity and safety of a final drug product are often dictated by its specific stereoisomeric form.[1][2] This guide provides a comprehensive technical overview of the state-of-the-art methodologies for determining the enantiomeric purity of this key intermediate. We will delve into the causality behind experimental choices for both chromatographic and spectroscopic techniques, presenting field-proven protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

The Critical Role of Chirality in Drug Development

Living systems, composed of chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity in their interactions with small molecules.[3][4] This biological reality is the fundamental reason why the chirality of a drug candidate is a critical attribute. The two enantiomers of a chiral drug can exhibit widely different pharmacokinetics, pharmacodynamics, and toxicological profiles.[3] For instance, the celebrated case of Levodopa shows that only the (S)-enantiomer is effective in treating Parkinson's disease, while the (R)-form is inactive.[3]

Recognizing this, regulatory bodies like the U.S. FDA and the International Council for Harmonisation (ICH) have established stringent guidelines requiring the evaluation of individual stereoisomers in a drug product.[3] This necessitates the use of enantiomerically pure starting materials and intermediates. (R)-2-(Boc-amino)-3-buten-1-ol, with its versatile amino alcohol and vinyl functionalities, serves as such a precursor. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, making it an ideal intermediate in multi-step syntheses.[] Ensuring its enantiomeric excess (e.e.) is at an acceptable level (often >99.5%) is a non-negotiable quality control checkpoint.[]

Foundational Principles of Enantiomeric Purity Analysis

Enantiomers possess identical physical properties in an achiral environment, making their separation and quantification a non-trivial challenge.[7] Analytical methods must therefore introduce a chiral element to create a diastereomeric interaction, which results in distinguishable physical properties. This can be achieved through two primary strategies:

-

Formation of Transient Diastereomers: The analyte enantiomers interact reversibly and differently with a chiral selector, most commonly the Chiral Stationary Phase (CSP) in chromatography.[8] This differential interaction leads to different migration times through the analytical column, resulting in separation.[9]

-

Formation of Covalent Diastereomers: The analyte enantiomers are reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a stable pair of diastereomers.[10] These diastereomers, having different physical properties, can then be separated and quantified using standard achiral analytical techniques like reversed-phase HPLC or NMR spectroscopy.[9][11]

This guide will focus on the practical application of these principles using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, the two most powerful and widely adopted techniques in the field.[12][13]

Chiral HPLC: The Gold Standard for Enantioseparation

Chiral HPLC is arguably the most versatile, sensitive, and reliable tool for resolving enantiomers.[13] It offers two distinct workflows: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization.

Direct Method: Analysis on a Chiral Stationary Phase (CSP)

The direct method is often preferred for its simplicity, as it avoids the need for derivatization reactions, saving time and eliminating potential side reactions or kinetic resolution issues. The separation relies on the selective interaction between the enantiomers of (R)-2-(Boc-amino)-3-buten-1-ol and the chiral environment of the CSP.[7]

Mechanism of Separation: The Boc-protected amino alcohol can engage in several types of interactions, including hydrogen bonding (via the -OH and N-H groups), dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Vancomycin-based phases) are particularly effective for this class of compounds due to their multiple chiral centers and varied interaction sites.[8]

Experimental Protocol: Direct Chiral HPLC Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of (R)-2-(Boc-amino)-3-buten-1-ol.

-

Dissolve in 10 mL of the mobile phase or a suitable solvent (e.g., ethanol/hexane mixture) to create a 1 mg/mL stock solution.

-

Prepare a racemic (RS)-2-(Boc-amino)-3-buten-1-ol standard at the same concentration to be used for system suitability and peak identification.

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector is sufficient.

-

Data Acquisition: Chromatographic data system for peak integration and analysis.

-

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the racemic standard to confirm the resolution of the two enantiomer peaks. The (R)- and (S)-enantiomers will have distinct retention times.

-

Inject the (R)-2-(Boc-amino)-3-buten-1-ol sample.

-

Identify the major peak corresponding to the (R)-enantiomer and the minor peak (if any) corresponding to the (S)-enantiomer based on the retention times from the racemic standard run.

-

-

Data Interpretation:

-

Integrate the peak areas for both the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess using the formula: % e.e. = [(AreaR - AreaS) / (AreaR + AreaS)] x 100%

-

Table 1: Typical HPLC Conditions for Direct Chiral Separation

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Chiralpak® AD-H or CHIROBIOTIC® T | Polysaccharide and macrocyclic glycopeptide CSPs are well-suited for separating Boc-protected amino alcohols.[14] |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Normal phase mode often provides better selectivity for this type of compound on polysaccharide CSPs. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution. |

| Column Temperature | 25 °C | Room temperature is a good starting point. Temperature can be optimized to improve resolution. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |

| Detector | UV at 210 nm | The Boc-carbamate group provides sufficient UV absorbance at lower wavelengths. |

Indirect Method: Derivatization with a Chiral Agent (CDA)

The indirect method involves covalently bonding the enantiomers with an enantiomerically pure CDA to form diastereomers.[10] This approach can be advantageous if a suitable CSP is not available or if higher UV sensitivity is required. The resulting diastereomers can be readily separated on a standard achiral C18 column.[15]

Choice of Derivatizing Agent: For a molecule containing both an amine (after potential Boc-deprotection) and a hydroxyl group, several CDAs are effective. A common choice is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which reacts with the hydroxyl group to form diastereomeric esters distinguishable by both HPLC and NMR.[11] For the amino group, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are also widely used.[10]

Experimental Protocol: Indirect HPLC Analysis via Derivatization

-

Derivatization Procedure (Example with Mosher's Acid Chloride):

-

Dissolve ~5 mg of (R)-2-(Boc-amino)-3-buten-1-ol in 1 mL of anhydrous pyridine or dichloromethane in a dry vial.

-

Add a slight molar excess (e.g., 1.2 equivalents) of enantiomerically pure (S)-Mosher's acid chloride.

-

Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC.

-

Quench the reaction by adding a small amount of water.

-

Extract the diastereomeric esters into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent and re-dissolve the residue in the HPLC mobile phase for analysis.

-

-

HPLC Analysis:

-

Use a standard reversed-phase C18 column.

-

Run a gradient or isocratic method, typically with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Detect the separated diastereomers using a UV detector (the phenyl group from the Mosher's ester provides a strong chromophore, ~254 nm).

-

Calculate the % e.e. from the integrated peak areas of the two diastereomers.

-

NMR Spectroscopy for Enantiomeric Purity Assessment

NMR spectroscopy is a powerful, complementary technique to HPLC for determining enantiomeric excess.[16] While enantiomers are indistinguishable in a standard NMR experiment, their signals can be resolved by introducing a chiral element, typically a CDA or a Chiral Solvating Agent (CSA).[17][18]

The use of a CDA, such as Mosher's acid, is a classic and robust method.[11] The formation of diastereomeric esters leads to distinct chemical shifts for protons (¹H NMR) or fluorine atoms (¹⁹F NMR) near the newly formed stereocenter. ¹⁹F NMR is particularly advantageous due to its high sensitivity and the wide chemical shift range, which often results in baseline-separated signals for the diastereomers.[19]

Experimental Protocol: ¹⁹F NMR Analysis using Mosher's Ester

-

Derivatization: Prepare the Mosher's ester derivatives as described in the indirect HPLC protocol (Section 3.2).

-

Sample Preparation: Dissolve the dried diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃).

-

NMR Acquisition:

-

Acquire a ¹⁹F NMR spectrum. No internal standard is required for % e.e. determination.

-

Ensure a sufficient relaxation delay between scans to allow for accurate integration.

-

-

Data Analysis:

-

The ¹⁹F spectrum will show two distinct signals (typically singlets) corresponding to the -CF₃ groups of the two diastereomers.

-

Integrate the signals and calculate the enantiomeric excess from the ratio of the integrals.

-

Workflow and Method Comparison

The selection of an analytical method depends on available instrumentation, sample throughput requirements, and the specific goals of the analysis. The following diagrams illustrate the general workflow and a comparison of the direct and indirect chromatographic approaches.

Caption: General workflow for enantiomeric purity determination.

Caption: Comparison of Direct vs. Indirect HPLC workflows.

Conclusion

The accurate determination of the enantiomeric purity of (R)-2-(Boc-amino)-3-buten-1-ol is a critical step in ensuring the quality, safety, and efficacy of the advanced intermediates and active pharmaceutical ingredients derived from it. Both direct chiral HPLC and indirect methods involving derivatization offer robust and reliable means of quantification. While direct HPLC is often simpler and faster, indirect methods can provide enhanced sensitivity and are a powerful alternative, especially when coupled with ¹⁹F NMR analysis. The choice of methodology should be guided by a thorough understanding of the principles of chiral recognition and tailored to the specific laboratory context and regulatory requirements. A self-validating system, where results from one method can be confirmed by another, provides the highest level of confidence in the stereochemical integrity of this vital chiral building block.

References

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.

- Aryal, S. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.

- Enamine. Chiral Building Blocks Selection. Enamine.

- Omics. Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques.

- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.

- Cen, N. (2002). Synthesis of chiral building blocks for use in drug discovery. PubMed.

- Alfa Chemistry.

- Rotachrom Technologies. (2023).

- National Institutes of Health. Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.

- Dale, J. A., & Mosher, H. S. (2000).

- Lee, J., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B.

- Wikipedia.

- Li, F., et al. (1995). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed.

- Feringa, B. L., & Huiser, N. (1994). New methods for the enantiomeric excess determination using NMR. University of Groningen Research Portal.

- Sigma-Aldrich. Basics of chiral HPLC. Sigma-Aldrich.

- McKenzie, L. K., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

- Lee, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.

- Wikipedia.

- Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)

- Sigma-Aldrich. (2002).

- BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. BenchChem.

- Phenomenex.

- Sigma-Aldrich. BOC-ON. Sigma-Aldrich.

- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal.

- Google Patents. (2020). Synthesis method of (R) -3-aminobutanol.

- Wang, Y., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.

- BenchChem. (2025). A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH. BenchChem.

- BOC Sciences. BOC-Amino Acids. BOC Sciences.

- BOC Sciences. Chiral Compounds. BOC Sciences.

- ChemSrc. (2025). 2-Amino-3-buten-1-ol | CAS#:91028-76-1. ChemSrc.

Sources

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 7. omicsonline.org [omicsonline.org]

- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 12. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. research.rug.nl [research.rug.nl]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Storage of Boc-Vinylglycinol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, N-Boc-L-vinylglycinol stands out as a valuable chiral building block. Its unique structure, featuring a Boc-protected amine, a primary alcohol, and a reactive vinyl group, makes it a cornerstone for the synthesis of novel peptides, enzyme inhibitors, and other bioactive molecules. However, the very features that make this molecule versatile also introduce specific stability challenges. This guide provides an in-depth technical overview of the factors governing the stability of Boc-vinylglycinol and outlines best practices for its storage and handling to ensure its integrity and performance in critical applications.

Understanding the Inherent Stability Profile of Boc-Vinylglycinol

The stability of Boc-vinylglycinol is primarily dictated by the interplay of its two key functional moieties: the tert-butyloxycarbonyl (Boc) protecting group and the vinyl group. A thorough understanding of their individual and combined reactivity is crucial for predicting and preventing degradation.

The Nature of the Boc Protecting Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its general stability under a wide range of conditions.[1] It is notably resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[2] This robustness allows for selective manipulation of other functional groups within a molecule.

However, the Boc group is inherently labile to acidic conditions.[3] The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and isobutene.[3] This acid sensitivity is a critical consideration in all handling and downstream applications of Boc-vinylglycinol.

The Reactivity of the Vinyl Group

The vinyl group introduces a distinct set of stability concerns not present in saturated Boc-protected amino alcohols like Boc-glycinol. Vinyl groups can be susceptible to several degradation pathways:

-

Polymerization: Vinyl monomers can undergo polymerization, often initiated by radicals, light, or heat.[4] While less of a concern for a small molecule in a pure, solid form, the potential for oligomerization or polymerization increases in solution or in the presence of initiators.

-

Oxidation: The double bond of the vinyl group is susceptible to oxidation, which can be triggered by atmospheric oxygen, especially in the presence of light or metal catalysts.[5] This can lead to the formation of epoxides, aldehydes, or other undesired byproducts.

-

Unwanted Additions: The electron-rich nature of the vinyl group makes it susceptible to electrophilic addition reactions.[4]

The combination of the Boc-protected amine and the vinyl group in one molecule necessitates a careful and holistic approach to its storage and handling.

Potential Degradation Pathways of Boc-Vinylglycinol

Based on the chemical nature of Boc-vinylglycinol, several degradation pathways can be postulated. Understanding these potential routes is the first step in designing effective storage and handling protocols.

Caption: Potential degradation pathways for Boc-vinylglycinol.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of Boc-vinylglycinol, the following storage and handling protocols are recommended. These are based on general best practices for sensitive organic compounds and the specific chemical nature of the molecule.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Reduces the rate of potential degradation reactions, including polymerization and oxidation. Freezer storage is the standard for many sensitive Boc-protected reagents. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and potential acid-catalyzed hydrolysis of the Boc group. |

| Light | Store in an amber or opaque vial to protect from light. | Light can initiate radical polymerization of the vinyl group.[5] |

| Container | Use a tightly sealed, clean, and dry glass vial. | Prevents contamination and ingress of moisture and air. |

| Form | Store as a solid whenever possible. | The solid state generally exhibits greater stability than solutions, where degradation pathways can be accelerated. |

Handling Procedures

-

Inert Atmosphere: When handling Boc-vinylglycinol, especially for weighing and preparing solutions, it is advisable to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

Avoid Acidic Conditions: Ensure that all glassware and solvents are free from acidic residues. The use of neutral or slightly basic conditions is generally preferred in reactions involving Boc-protected compounds, unless deprotection is intended.[1]

-

Solvent Choice: For preparing solutions, use high-purity, anhydrous solvents. Degassing solvents to remove dissolved oxygen can further minimize the risk of oxidation.

-

Minimize Heat Exposure: Avoid exposing Boc-vinylglycinol to high temperatures, as this can accelerate both Boc deprotection and vinyl group polymerization.[5]

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of your research, it is prudent to have a self-validating system to assess the stability of your Boc-vinylglycinol stock. The following experimental workflows can be adapted to monitor the purity of the compound over time.

Workflow for Purity Monitoring

Caption: Workflow for monitoring the stability of Boc-vinylglycinol.

Step-by-Step Methodologies

4.2.1 Thin-Layer Chromatography (TLC)

-

Sample Preparation: Dissolve a small amount of Boc-vinylglycinol in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spotting: Spot the solution onto a silica gel TLC plate alongside a co-spot with a fresh standard if available.

-

Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Visualization: Visualize the spots using a suitable method, such as potassium permanganate stain, which is effective for visualizing compounds with double bonds and alcohols.

-

Analysis: The appearance of new spots or streaking can indicate the presence of degradation products.

4.2.2 High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a reverse-phase HPLC method capable of resolving Boc-vinylglycinol from potential impurities. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

-

Sample Preparation: Prepare a dilute solution of Boc-vinylglycinol in the mobile phase.

-

Injection and Analysis: Inject the sample and record the chromatogram.

-

Data Analysis: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. Purity can be quantified by peak area percentage.

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed amount of Boc-vinylglycinol in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Analysis: Compare the spectrum to that of a pure, fresh sample. Pay close attention to the integration of the vinyl protons and the Boc group protons. The appearance of new signals or changes in the integration ratios can signify degradation. For instance, the disappearance of the vinyl proton signals could indicate polymerization.

Conclusion

The stability of Boc-vinylglycinol is a critical factor for its successful application in research and development. While the Boc group provides robust protection under many conditions, its acid lability and the inherent reactivity of the vinyl group necessitate careful storage and handling. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures, under an inert atmosphere, and protected from light—and by implementing a routine stability monitoring program, researchers can ensure the integrity of this valuable chiral building block, leading to more reliable and reproducible experimental outcomes.

References

- Grassie, N. (1951). The degradation of vinyl polymers. Journal of Polymer Science, 6(5), 643-664.

- Trost, B. M., & Bunt, R. C. (1996). Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol. Journal of the American Chemical Society, 118(10), 2329-2342.

-

Chemistry For Everyone. (2023, July 25). How Do Vinyl Polymers Degrade Over Time? [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

- Trost, B. M., & Bunt, R. C. (1994). On Ligand Design for Catalytic Outer Sphere Reactions: A Simple Asymmetric Synthesis of Vinylglycinol. Angewandte Chemie International Edition in English, 33(23-24), 2478-2480.

- Agami, C., Couty, F., & Poursoulis, M. (2002).

-

Wikipedia. (n.d.). Vinyl group. [Link]

-

Chemistry Stack Exchange. (2021, June 26). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group?[Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

PLOS. (2023). Vinyl chloride oligomers: On the road to understand the potential toxicity of PVC nanoplastics. [Link]

-

MDPI. (2022). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

Sources

Synthesis of enantiopure beta-amino alcohols

An In-Depth Technical Guide to the Synthesis of Enantiopure β-Amino Alcohols

Abstract

Enantiomerically pure β-amino alcohols are a cornerstone of modern organic and medicinal chemistry. Their structural motif is prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2][3] Furthermore, their utility as chiral ligands, auxiliaries, and catalysts in asymmetric synthesis makes them indispensable tools for creating other chiral molecules.[4][5][6][7] This guide provides a comprehensive overview of the principal strategies for synthesizing these high-value compounds, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and field-proven protocols for key methodologies, including the asymmetric reduction of α-amino ketones, nucleophilic ring-opening of epoxides, and asymmetric aminohydroxylation, among others.

The Strategic Importance of Enantiopure β-Amino Alcohols

The 1,2-relationship between the amine and alcohol functionalities in a chiral framework provides a bidentate chelation site crucial for asymmetric catalysis. This structural feature allows for the precise control of the three-dimensional space around a metal center, guiding incoming reactants to a specific orientation and thus inducing high levels of enantioselectivity.[7] In medicinal chemistry, the specific stereochemistry of β-amino alcohols is often critical for pharmacological activity, with different enantiomers exhibiting vastly different potencies or even opposing effects.[3][8] This necessitates synthetic routes that provide absolute stereochemical control.

The following sections explore the most robust and widely adopted strategies to achieve this, moving from prochiral precursors to enantiopure products.

Asymmetric Reduction of Prochiral α-Amino Ketones

One of the most direct methods for synthesizing β-amino alcohols is the stereoselective reduction of the carbonyl group in α-amino ketones. The primary challenge lies in controlling the facial selectivity of the hydride attack on the prochiral ketone. This is typically achieved through catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation (ATH).

Catalytic Asymmetric Hydrogenation

This method employs a chiral catalyst, often based on Ruthenium or Iridium complexed with a chiral phosphine ligand, to deliver hydrogen gas selectively to one face of the ketone. The choice of ligand is paramount for achieving high enantioselectivity.

Causality of Experimental Choices: The primary amino group in the substrate can coordinate with the metal center of the catalyst. This substrate-catalyst interaction, combined with the steric environment created by the chiral ligand, dictates the trajectory of the hydrogenation, leading to the preferential formation of one enantiomer.[9] Cobalt-based catalysts have also emerged as highly efficient for this transformation, operating under mild conditions and offering rapid reaction times.[9]

Asymmetric Transfer Hydrogenation (ATH)

ATH offers a practical alternative to using high-pressure hydrogen gas, instead utilizing a hydrogen donor like isopropanol or formic acid.[10] Ruthenium complexes with chiral diamine or β-amino alcohol ligands are highly effective catalysts.[10][11]

Mechanism Insight: The reaction often proceeds through a six-membered pericyclic transition state where the metal, the ligand, the hydrogen donor, and the substrate are all involved. For α-amino ketones, a dynamic kinetic resolution (DKR) can be employed. In a DKR process, the chiral center α- to the ketone, which may be prone to racemization, is continuously epimerized under the reaction conditions. The catalyst then selectively reduces one of the rapidly interconverting enantiomers, allowing for the theoretical conversion of a racemic starting material into a single diastereomer with high enantiomeric excess, far exceeding the 50% limit of a standard kinetic resolution.[12]

Workflow for Asymmetric Transfer Hydrogenation

Caption: General experimental workflow for ATH-DKR.

Exemplary Protocol: Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This protocol is adapted from methodologies described for ATH-DKR of α-amino ketones.[12]

-

Catalyst Preparation: In a nitrogen-purged glovebox, add the Ruthenium catalyst, such as [(p-cymene)Ru((R,R)-TsDPEN)Cl] (0.01 equiv), to an oven-dried reaction vessel.

-

Reaction Setup: Remove the vessel from the glovebox and add the protected α-amino ketone substrate (1.0 equiv). Dissolve the solids in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) which serves as both the solvent and the hydrogen source.

-

Reaction Execution: Stir the resulting solution at a controlled temperature (e.g., 28-40 °C) under an inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the final β-amino alcohol and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using NMR spectroscopy and chiral HPLC analysis, respectively.

Nucleophilic Ring-Opening of Epoxides

The reaction of an amine with an epoxide is one of the most direct and atom-economical routes to β-amino alcohols.[13] The key challenges are controlling the regioselectivity (attack at the more or less substituted carbon) and, for meso-epoxides, achieving enantioselectivity.

Causality of Experimental Choices:

-

Regioselectivity: Under neutral or basic conditions, the amine (a soft nucleophile) typically attacks the less sterically hindered carbon of the epoxide (an Sₙ2 mechanism). Under acidic conditions, the epoxide oxygen is protonated, and the ring-opening gains more Sₙ1 character; the nucleophile may then attack the more substituted carbon that can better stabilize a partial positive charge.[14]

-

Enantioselectivity: The asymmetric ring-opening (ARO) of a prochiral meso-epoxide requires a chiral catalyst. Lewis acids or organocatalysts are often employed. The catalyst coordinates to the epoxide, activating it for nucleophilic attack, while the chiral ligand environment blocks one face of the epoxide, directing the amine to attack the other and thus creating a single enantiomer of the product.[13][15]

Biocatalysis, particularly with lipases, has also been shown to effectively catalyze the ring-opening of epoxides with amines, often under mild, continuous-flow conditions.[13]

Mechanism of Asymmetric Epoxide Ring-Opening

Caption: Simplified catalytic cycle for asymmetric ring-opening.

Exemplary Protocol: Metal- and Solvent-Free Epoxide Ring-Opening

This protocol is based on a green chemistry approach using acetic acid to mediate the reaction.[16]

-

Reaction Setup: In a round-bottom flask, add the epoxide (1.0 equiv) and the amine (1.2 equiv).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).

-

Reaction Execution: Stir the neat mixture at room temperature or with gentle heating (e.g., 50-60 °C).

-

Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours.

-

Work-up: Upon completion, dilute the mixture with water and basify with an aqueous solution of NaOH or Na₂CO₃ to pH > 10.

-

Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Further purification can be achieved by chromatography if necessary.

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation provides a powerful method for the one-step synthesis of β-amino alcohols directly from alkenes.[17][18] The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically derivatives of dihydroquinine or dihydroquinidine) and a nitrogen source.

Mechanism Insight: The reaction is believed to proceed via a [3+2] cycloaddition of an osmium imido species (OsO₃(NR)) with the alkene, followed by hydrolysis of the resulting osma-azaglycolate ester to release the product and regenerate the catalyst.[18] The chiral ligand coordinates to the osmium center, creating a chiral pocket that dictates the face-selective addition to the double bond, thus controlling the absolute stereochemistry of the newly formed C-N and C-O bonds.[19][20]

Comparative Data for Key Synthetic Methods

| Method | Typical Catalyst/Reagent | Substrate | Key Advantages | Typical ee (%) |

| Asymmetric Transfer Hydrogenation | [Ru(arene)(chiral diamine)] | α-Amino Ketone | Operational simplicity, avoids H₂ gas, DKR possible | 90 - >99 |

| Asymmetric Ring-Opening | Chiral Lewis Acid or Organocatalyst | meso-Epoxide | High atom economy, direct C-N bond formation | 85 - >99 |

| Sharpless Aminohydroxylation | OsO₄ / Chiral Ligand (e.g., (DHQD)₂PHAL) | Alkene | Direct conversion of alkenes, predictable stereochemistry | 90 - >99 |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone | Green, mild conditions, high selectivity | >99 |

Note: Enantiomeric excess (ee) values are representative and highly dependent on the specific substrate and reaction conditions.[12][13][17][21]

Other Notable Synthetic Strategies

While the above methods are among the most common, several other powerful strategies exist:

-

Reductive Cross-Coupling: This involves the coupling of imines and aldehydes, mediated by a reducing agent like samarium iodide, to form the C-C bond of the β-amino alcohol framework directly.[22][23][24] Recent advances using chromium catalysis have shown great promise in achieving high chemo- and stereoselectivity.[2]

-

From the Chiral Pool: Readily available enantiopure starting materials, such as α-amino acids, can be reduced to provide β-amino alcohols.[7][14] While convenient, this approach is limited by the availability and cost of the required amino acid enantiomer.[7]

-

Radical C-H Amination: Innovative strategies are emerging that use a radical relay mechanism to achieve regio- and enantioselective amination at the β-position of an alcohol, bypassing the need for pre-functionalized substrates.[25]

Conclusion

The synthesis of enantiopure β-amino alcohols is a mature yet continually evolving field in organic chemistry. The choice of synthetic strategy is dictated by factors such as the availability of starting materials, the desired stereochemical outcome (syn vs. anti), and scalability requirements. Catalytic asymmetric methods, including hydrogenation, epoxide ring-opening, and aminohydroxylation, offer the most powerful and versatile approaches, providing access to a wide range of structures with exceptional levels of stereocontrol. The ongoing development of novel catalytic systems, particularly in biocatalysis and C-H functionalization, promises to deliver even more efficient, sustainable, and selective methods for producing these vital chiral building blocks.

References

-

Tanaka, Y., Taniguchi, N., & Uemura, M. (2002). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters, 4(5), 835–838. [Link]

-

Li, S., et al. (2022). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 27(19), 6649. [Link]

-

Tu, Y-Q., et al. (2021). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

-

Kumar, D., et al. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 54(73), 10298-10301. [Link]

-

Wang, C., et al. (2015). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 17(11), 2622–2627. [Link]

-

Palmer, M. J., & Wills, M. (1999). Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. Tetrahedron: Asymmetry, 10(11), 2045-2061. [Link]

-

Tanaka, Y., Taniguchi, N., & Uemura, M. (2001). Asymmetric Synthesis of anti- and syn-β-Amino Alcohols by Reductive Cross-Coupling of Transition Metal-Coordinated Planar Chiral Arylaldehydes with Aldimines. The Journal of Organic Chemistry, 66(22), 7341–7347. [Link]

-

Various Authors. (n.d.). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. RSC Publishing. [Link]

-

Abrahamson, M. J., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11096–11101. [Link]

-

Liu, C., et al. (2017). Asymmetric synthesis of vicinal amino alcohols via organocatalytic sequential α-amination/Grignard addition reactions of aldehydes. Tetrahedron: Asymmetry, 28(1), 41–46. [Link]

-

Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. [Link]

-

Zhang, Z., et al. (2000). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. The Journal of Organic Chemistry, 65(19), 6223–6226. [Link]

-

Bhagavathula, D., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]

-

Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 374-380. [Link]

-

Tanaka, Y., Taniguchi, N., & Uemura, M. (2002). Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes. Organic Letters, 4(5), 835-8. [Link]

-

Wang, Z., & Hu, H. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

-

Walker, A. J., et al. (2020). Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. The Journal of Organic Chemistry, 85(16), 10738–10748. [Link]

-

ResearchGate. (n.d.). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. [Link]

-

Wang, Z., et al. (2000). Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. The Journal of Organic Chemistry, 65(17), 5298–5304. [Link]

-

Foley, D. A., & Maguire, A. R. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 271-291. [Link]

-

Stache, E. E., et al. (2021). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 589(7841), 244–249. [Link]

-

Wang, D., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis, 13(10), 6902–6909. [Link]

-

Wikipedia. (n.d.). Sharpless oxyamination. [Link]

-

Abellán, V., et al. (2006). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 10(16), 2059-2096. [Link]

-

Nilforoushan, M. R., & Bodaghifard, M. A. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(4), 1957-1981. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

-

ResearchGate. (n.d.). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

-

Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

-

Bhagavathula, D., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]

-

Nilforoushan, M. R., & Bodaghifard, M. A. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(4), 1957-1981. [Link]

-

Sharma, K., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). [Link]

-

Métro, T.-X., et al. (2006). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, 8(16), 3509–3512. [Link]

-

Abrahamson, M. J., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11096–11101. [Link]

-

Carreira, E. M., et al. (2003). Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. Synthesis, 2003(12), 1839-1848. [Link]

-